8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl and Methylphenyl Groups: The next step involves the introduction of the fluorophenyl and methylphenyl groups. This can be accomplished through a series of substitution reactions, where the appropriate aryl halides are reacted with the thiadiazine intermediate in the presence of a catalyst, such as palladium or copper.
Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group. This can be achieved through a nucleophilic substitution reaction, where a suitable nitrile precursor is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiadiazine ring or the aryl groups are oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can be performed on the carbonitrile group to form primary amines or other reduced derivatives.
Substitution: The compound can undergo various substitution reactions, where the aryl groups or the thiadiazine ring are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include aryl halides, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted aryl or thiadiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure and reactivity make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require high stability and reactivity.
Mechanism of Action
The mechanism of action of 8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chlorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-iodophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its chlorinated, brominated, or iodinated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C21H18FN3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3OS/c1-14-5-2-3-8-19(14)24-12-25-20(26)10-17(15-6-4-7-16(22)9-15)18(11-23)21(25)27-13-24/h2-9,17H,10,12-13H2,1H3 |
InChI Key |
UJFYICNZRMMZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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